molecular formula C10H4BrClF3N B12076516 8-Bromo-4-chloro-7-(trifluoromethyl)quinoline

8-Bromo-4-chloro-7-(trifluoromethyl)quinoline

Cat. No.: B12076516
M. Wt: 310.50 g/mol
InChI Key: WWMLDXDUMDCDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-4-chloro-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of bromine, chlorine, and trifluoromethyl groups into the quinoline structure enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-7-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation and trifluoromethylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Bromo-4-chloro-7-(trifluoromethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline
  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

Comparison: 8-Bromo-4-chloro-7-(trifluoromethyl)quinoline is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .

Properties

Molecular Formula

C10H4BrClF3N

Molecular Weight

310.50 g/mol

IUPAC Name

8-bromo-4-chloro-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H4BrClF3N/c11-8-6(10(13,14)15)2-1-5-7(12)3-4-16-9(5)8/h1-4H

InChI Key

WWMLDXDUMDCDGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)Br)C(F)(F)F

Origin of Product

United States

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